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molecular formula C9H9ClO2 B8758635 5-Chloro-2-methoxy-3-methylbenzaldehyde

5-Chloro-2-methoxy-3-methylbenzaldehyde

Cat. No. B8758635
M. Wt: 184.62 g/mol
InChI Key: QRDUVWFODLIEOK-UHFFFAOYSA-N
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Patent
US04457939

Procedure details

Titanium tetrachloride (24.3 g, 0.128 mole) is added to a solution of 4-chloro-2-methylanisole (10 g, 0.064 mol) in methylene chloride (150 ml) at 0° C. alpha,alpha-Dichloromethyl methyl ether (8.04 g, 0.070 mol) was then added dropwise with stirring over a three minute period at 0° C. The mixture was stirred for 30 minutes at 0° C. then poured into a saturated aqueous solution of sodium bicarbonate (700 ml). The organic layer was then separated and the aqueous phase extracted with methylene chloride. The combined organic extracts were washed with brine, dried (MgSO4) and concentrated in vacuo. The residue was chromatographed on a silica gel (300 g) column using hexane-ether (6-1) as eluent. Fractions of 15 ml each were collected. Fractions 21-50 were combined and evaporated in vacuo to a white solid (8.9 g). This solid was rechromatographed on silica gel (300 g), eluting with hexane (15 ml fractions). Fractions 174-215 were combined and evaporated in vacuo to give 2.1 g of the title product as a white solid.
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
8.04 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
24.3 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8]C)=[C:4]([CH3:10])[CH:3]=1.[CH3:11][O:12][CH:13](Cl)Cl.C(=O)(O)[O-].[Na+]>C(Cl)Cl.[Ti](Cl)(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:3]=[C:4]([CH3:10])[C:13]([O:12][CH3:11])=[C:6]([CH:7]=1)[CH:5]=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
700 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)OC)C
Name
Quantity
8.04 g
Type
reactant
Smiles
COC(Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
24.3 g
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring over a three minute period at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added dropwise
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 minutes at 0° C.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic layer was then separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with methylene chloride
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on a silica gel (300 g) column
CUSTOM
Type
CUSTOM
Details
Fractions of 15 ml each were collected
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to a white solid (8.9 g)
CUSTOM
Type
CUSTOM
Details
This solid was rechromatographed on silica gel (300 g)
WASH
Type
WASH
Details
eluting with hexane (15 ml fractions)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
3 min
Name
Type
product
Smiles
ClC=1C=C(C(=C(C=O)C1)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 17.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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